molecular formula C12H9N3O2 B2664490 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione CAS No. 117490-33-2

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione

Cat. No. B2664490
CAS RN: 117490-33-2
M. Wt: 227.223
InChI Key: WJZHVBZSCOLDKV-UHFFFAOYSA-N
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Description

“5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H9N3O2 . It has a molecular weight of 227.22 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound and similar derivatives has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 227.22 . The storage temperature for this compound is -80/-20 .

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, including "5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione," are recognized for their significant scaffold in medicinal chemistry. These compounds exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications. Notably, hydantoins play a crucial role in the chemical or enzymatic synthesis of important, non-natural amino acids and their conjugates, presenting potential medical applications. The synthesis of hydantoin through the Bucherer-Bergs reaction highlights its importance in creating new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Imidazoline and Imidazolidine Derivatives in Drug Discovery

The imidazoline and imidazolidine derivatives, including compounds structurally related to "this compound," have found extensive use as effective corrosion inhibitors due to their low toxicity and environmental friendliness. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces, making them attractive for enhancements in corrosion inhibition research. Moreover, modifications to the imidazoline structure can significantly enhance its effectiveness in this domain (Sriplai & Sombatmankhong, 2023).

Applications in Inflammatory Diseases

Formyl peptide receptors (FPRs) modulators, which may include derivatives of "this compound," have shown significant anti-inflammatory effects. These compounds, acting as FPR1 antagonists and FPR2 agonists, exhibit potential applications for conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing. This underscores the importance of FPR modulators in treating leukocyte-dominant inflammation (Tsai, Yang, & Hwang, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .

Future Directions

The future directions for the research and application of this compound could involve further exploration of its biological activities. Given the significant activities of similar compounds, “5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione” may also hold potential for pharmaceutical applications .

properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNARRBWGUBEI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)N3)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347257
Record name (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117490-33-2
Record name (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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